Apigenin-7-O-sulfate Potassium Salt
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Overview
Description
Apigenin-7-O-sulfate (potassium) is a major flavonoid compound found in various plants, particularly those from the Bay of Cadiz . It is known for its distinctive chemical structure and biological activities. The compound is a potassium salt of apigenin-7-O-sulfate, which is a sulfated derivative of apigenin, a well-known flavonoid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apigenin-7-O-sulfate (potassium) typically involves the sulfation of apigenin. This can be achieved by reacting apigenin with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with potassium hydroxide to obtain the potassium salt .
Industrial Production Methods: Industrial production of apigenin-7-O-sulfate (potassium) may involve the extraction of apigenin from plant sources, followed by chemical sulfation and purification processes. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: Apigenin-7-O-sulfate (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of apigenin-7-O-sulfate, while reduction can produce desulfated derivatives .
Scientific Research Applications
Apigenin-7-O-sulfate (potassium) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of apigenin-7-O-sulfate (potassium) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as casein kinase II, aldo-keto reductase, cytochrome P450, and aromatase.
Pathways Involved: It modulates key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. These pathways are involved in cell proliferation, apoptosis, inflammation, and other cellular processes.
Comparison with Similar Compounds
Apigenin: The parent compound of apigenin-7-O-sulfate, known for its wide range of biological activities.
Apigenin-7-O-glucuronide: A glucuronidated derivative of apigenin with similar biological properties.
Luteolin: Another flavonoid with similar structure and activities.
Uniqueness: Apigenin-7-O-sulfate (potassium) is unique due to its sulfated structure, which may enhance its solubility and bioavailability compared to non-sulfated flavonoids . This structural modification can also influence its biological activities and interactions with molecular targets .
Properties
Molecular Formula |
C15H9KO8S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
potassium;[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate |
InChI |
InChI=1S/C15H10O8S.K/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChI Key |
GSJHDZLRMIJSLH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[K+] |
Origin of Product |
United States |
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